2-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol
Description
Properties
IUPAC Name |
2-[2-(benzenesulfonyl)-5-phenyl-3,4-dihydropyrazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c24-21-14-8-7-13-18(21)20-15-19(16-9-3-1-4-10-16)22-23(20)27(25,26)17-11-5-2-6-12-17/h1-14,20,24H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFWVAXNHNTNGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Planning
Molecular Architecture
The target compound features a 4,5-dihydro-1H-pyrazole (pyrazoline) ring substituted at positions 1, 3, and 5 with phenylsulfonyl, phenyl, and 2-hydroxyphenyl groups, respectively. The sulfonyl group at N1 and the phenol at C5 necessitate careful regiocontrol during synthesis.
Retrosynthetic Disconnection
Two primary disconnections are viable:
Synthetic Methodologies
Cyclocondensation of Enaminones with Sulfonyl Hydrazines
Enaminone Preparation
Enaminones serve as critical precursors for pyrazoline synthesis. For the target compound, 2-hydroxyacetophenone is protected as its methoxy derivative (2-methoxyacetophenone) to prevent side reactions during subsequent steps. Treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields the enaminone 1a (Scheme 1).
Scheme 1: Synthesis of Enaminone Precursor
- Protection : 2-Hydroxyacetophenone → 2-Methoxyacetophenone (K₂CO₃, CH₃I, acetone, 60°C, 12 h).
- Enaminone Formation : 2-Methoxyacetophenone + DMF-DMA → 1a (reflux, 4 h, 85% yield).
Cyclocondensation Reaction
Enaminone 1a reacts with phenylsulfonyl hydrazine (2a ) in xylene at 120°C under p-toluenesulfonic acid (p-TSA) catalysis to afford the protected pyrazoline 3a . Demethylation using BBr₃ in dichloromethane yields the final product (Table 1).
Table 1: Optimization of Cyclocondensation Conditions
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | p-TSA | Xylene | 120 | 0.5 | 72 |
| 2 | CSA | Xylene | 120 | 0.5 | 58 |
| 3 | None | Xylene | 120 | 24 | <5 |
Key Observations :
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclocondensation, reducing reaction times from hours to minutes. A mixture of 1a and 2a in ethanol under microwave irradiation (300 W, 100°C, 15 min) delivers 3a in 68% yield (vs. 72% conventionally). This method minimizes thermal degradation, crucial for heat-sensitive intermediates.
Alternative Routes: Chalcone Cyclization
Chalcone derivatives (e.g., 3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one) react with phenylsulfonyl hydrazine in acetic acid (120°C, 12 h) to form pyrazolines. However, this method suffers from lower regioselectivity (∼60% vs. 72% for enaminone route) and requires harsher conditions.
Functional Group Compatibility and Challenges
Phenol Protection-Deprotection
The phenolic -OH group is protected as a methoxy ether during synthesis to prevent nucleophilic interference. Demethylation with BBr₃ (1.0 M in DCM, 0°C → rt, 4 h) restores the phenol with >95% efficiency. Alternative agents (e.g., HBr/AcOH) result in partial sulfonyl cleavage.
Characterization and Analytical Data
Spectroscopic Confirmation
Comparative Evaluation of Methods
Table 2: Synthesis Route Efficiency
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Enaminone/p-TSA | 72 | 0.5 h | High |
| Microwave | 68 | 15 min | Moderate |
| Chalcone Cyclization | 60 | 12 h | Low |
The enaminone route offers the best balance of yield, speed, and scalability, making it the method of choice for industrial applications.
Applications and Derivatives
The title compound serves as a precursor to bioactive molecules, including tubulin inhibitors and telomerase antagonists. Structural modifications (e.g., substituting the phenol with electron-withdrawing groups) enhance anticancer activity.
Chemical Reactions Analysis
Chemical Reactions Involving Pyrazole Derivatives
Pyrazole derivatives are known for their versatility in chemical reactions. They can undergo various transformations, including:
-
Electrophilic Substitution : Pyrazoles can undergo electrophilic substitution reactions, particularly at the 5-position.
-
Nucleophilic Substitution : The presence of a leaving group on the pyrazole ring can facilitate nucleophilic substitution reactions.
-
Ring Opening and Closure : Under certain conditions, pyrazoles can undergo ring opening followed by reclosure to form different heterocyclic compounds.
Spectroscopic Analysis
Spectroscopic methods such as IR, NMR, and mass spectrometry are crucial for identifying and characterizing pyrazole derivatives. For instance:
-
IR Spectroscopy : Typically shows bands for C=N, C-H, and other functional groups present.
-
NMR Spectroscopy : Provides detailed information about the molecular structure, including the environment of hydrogen and carbon atoms.
-
Mass Spectrometry : Helps in determining the molecular weight and fragmentation pattern.
Biological Activities:
Scientific Research Applications
Biological Activities
The biological activities of 2-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol have been investigated in several studies, highlighting its potential as a therapeutic agent.
Anti-inflammatory Activity
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. Molecular docking studies suggest that it acts as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This inhibition could provide a basis for developing new anti-inflammatory drugs.
Anticancer Potential
The compound has also shown promise in cancer research. It has been reported to inhibit Wnt signaling pathways, which are crucial in various malignancies. By modulating these pathways, the compound may help in the development of targeted cancer therapies.
Table 1: Synthesis Overview
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Condensation | Phenylsulfonylhydrazine + Carbonyl | 68 |
| 2 | Electrophilic Substitution | Phenolic Compound + Pyrazole Derivative | 74 |
| 3 | Purification | Recrystallization from DMF-Ethanol | - |
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of 5-LOX | |
| Anticancer | Wnt signaling modulation |
Case Study 1: Anti-inflammatory Effects
A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of This compound using in vitro assays. The results indicated a significant reduction in pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent.
Case Study 2: Cancer Research
In another investigation, researchers explored the compound's effect on cancer cell lines. The findings revealed that treatment with this pyrazole derivative resulted in decreased cell proliferation and induced apoptosis in cancer cells, suggesting its utility as a lead compound for further drug development targeting Wnt-related cancers.
Mechanism of Action
The mechanism of action of 2-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues, while the pyrazole ring can participate in π-π stacking interactions. The phenylsulfonyl group can enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Key Observations :
- The phenylsulfonyl group in the target compound may enhance metabolic stability compared to alkyl or halogenated aryl groups in analogs like C6 .
- Hydroxamate derivatives (e.g., 14b ) exhibit lower melting points (~174°C) due to increased polarity from the hydroxamate moiety .
- Thiazole hybrids (e.g., Compound 12 ) show higher melting points (>220°C), likely due to rigid aromatic systems .
Kinase Inhibition
- C6 (Yang et al., 2014): Demonstrated potent B-RafV600E inhibition (IC50 = 0.15 µM) and anti-proliferative activity against WM266.4 melanoma cells (GI50 = 1.75 µM), outperforming earlier analogs .
- Target Compound : While direct data are unavailable, the phenylsulfonyl group may enhance binding to B-Raf’s hydrophobic pocket, as seen in sulfonamide-based kinase inhibitors .
- Zhao et al. (2015) Analogs : Pyrazole-thiazole hybrids showed BRAFV600E inhibition (IC50 = 0.2–2.1 µM), with selectivity influenced by thiazole substitution .
Antioxidant and APN Inhibition
- Compound in : A thiophene-thiazole hybrid exhibited superoxide scavenging (IC50 = 6.2 µM), comparable to ascorbic acid .
- 14j (Hydroxamate derivative): Demonstrated APN inhibition (IC50 = 0.8 µM), attributed to the hydroxamate group’s zinc-chelating property .
Computational and QSAR Insights
- 3D-QSAR Models : Yang et al. (2014) identified electron-withdrawing groups (e.g., -F, -Cl) at the 3-position and bulky substituents at the 1-position as critical for B-Raf inhibition .
- Molecular Docking : Pyrazoline derivatives with sulfonyl groups (e.g., target compound) show favorable interactions with B-Raf’s ATP-binding site, similar to vemurafenib .
Biological Activity
The compound 2-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 284.33 g/mol. Its structure features a phenolic group and a sulfonamide moiety, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains.
| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 2-(3-phenyl... | E. coli | 20 | 125 |
| S. aureus | 18 | 250 | |
| P. aeruginosa | 15 | 500 |
These results indicate that the compound exhibits moderate to good antibacterial activity, particularly against E. coli and S. aureus, which are significant pathogens in clinical settings .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been explored. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). For example, in vitro studies demonstrated that similar pyrazole derivatives reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting their potential as anti-inflammatory agents .
Anticancer Activity
Emerging evidence suggests that compounds like this compound may possess anticancer properties. Studies have shown that certain pyrazole derivatives induce apoptosis in cancer cell lines through the activation of caspases and inhibition of cell proliferation pathways. For instance, a study demonstrated that specific derivatives could reduce the viability of breast cancer cells significantly at concentrations as low as 10 µM .
Case Studies
- Antimicrobial Screening : A study evaluated various pyrazole derivatives against Gram-negative and Gram-positive bacteria using a well diffusion method. The results indicated that modifications to the phenolic group influenced the antimicrobial activity significantly.
- Inflammation Model : In a murine model of inflammation induced by carrageenan, administration of pyrazole derivatives resulted in reduced paw edema compared to control groups, highlighting their anti-inflammatory potential.
- Cancer Cell Line Study : The cytotoxic effects of several pyrazole derivatives were tested on human cancer cell lines (e.g., MCF7 for breast cancer). Results showed a dose-dependent decrease in cell viability and increased apoptosis markers at higher concentrations .
Q & A
Basic Research Question
- 1H NMR : Confirms proton environments, e.g., pyrazoline ring protons (δ 3.09–3.16 ppm) and phenolic -OH (δ 10.06 ppm) .
- Mass Spectrometry (ESI) : Validates molecular weight (e.g., [M+H]+ at 427.01 for C9) .
- Elemental Analysis : Ensures stoichiometric ratios (e.g., C, H, N within 0.1% of theoretical values) .
- TLC : Monitors reaction progress and intermediate purity .
How do 3D QSAR models contribute to the design of more potent B-Raf kinase inhibitors based on this scaffold?
Advanced Research Question
3D QSAR models correlate structural features (e.g., substituent electronegativity, steric bulk) with B-RafV600E inhibitory activity (IC50). For instance, introducing an ortho-hydroxyl group enhances hydrogen bonding with kinase residues, improving potency (e.g., Compound C6: IC50 = 0.15 µM) . Models are built using molecular alignment, partial least squares (PLS) regression, and validated via cross-consistent r² (q² > 0.5) . Descriptors like hydrophobic interactions and electrostatic potentials guide derivative design .
What molecular docking strategies are employed to predict binding modes with B-RafV600E?
Advanced Research Question
Docking simulations (e.g., AutoDock Vina) use the B-RafV600E crystal structure (PDB: 3OG7) to assess ligand-receptor interactions. Key steps:
- Grid Generation : Focus on ATP-binding pocket residues (e.g., Lys483, Glu501).
- Pose Scoring : Evaluate binding affinity (ΔG) and hydrogen bonds (e.g., phenolic -OH with Glu501) .
- Validation : Compare docked poses with co-crystallized inhibitors (e.g., vemurafenib) .
What in vitro assays are used to evaluate the anti-proliferative effects of these derivatives?
Basic Research Question
- B-Raf Kinase Inhibition : Measures IC50 via ADP-Glo™ assays .
- Cell Viability Assays : WM266.4 melanoma cells treated with derivatives (24–72 hours) followed by MTT or SRB staining to determine GI50 (e.g., C6: GI50 = 1.75 µM) .
- Selectivity Screening : Compare activity against wild-type B-Raf and non-cancerous cell lines .
How does introducing substituents like ortho-hydroxyl groups affect biological activity?
Advanced Research Question
The ortho-hydroxyl group enhances:
- Hydrogen Bonding : Stabilizes interactions with B-Raf’s hinge region (e.g., Glu501) .
- Lipophilicity : Improves membrane permeability (logP optimization) .
- Meta-Substitutions : Electron-withdrawing groups (e.g., -Cl) increase kinase affinity but may reduce solubility . SAR studies show a 10-fold activity increase with ortho-OH vs. unsubstituted analogs .
What are common challenges in purifying these compounds, and how are they addressed?
Basic Research Question
- Low Solubility : Use polar aprotic solvents (DMF) for crystallization .
- Byproduct Formation : Optimize stoichiometry (e.g., 1:1.2 molar ratio of chalcone to hydrazine) .
- Chromatography : Silica gel columns with gradient elution (hexane/ethyl acetate) separate diastereomers .
What is the role of crystallographic data in structural elucidation, referencing SHELX programs?
Advanced Research Question
SHELX software (SHELXL, SHELXS) refines X-ray diffraction data to resolve:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
